molecular formula C8H11ClN2 B1437664 4-Butyl-6-chloropyrimidine CAS No. 1105195-64-9

4-Butyl-6-chloropyrimidine

Cat. No. B1437664
M. Wt: 170.64 g/mol
InChI Key: BNIWMFWYHDFCKZ-UHFFFAOYSA-N
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Description

4-Butyl-6-chloropyrimidine is a chemical compound with the CAS Number: 1105195-64-9 . It has a molecular weight of 170.64 and its IUPAC name is 4-butyl-6-chloropyrimidine . It is typically stored at 4 degrees Celsius . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 4-Butyl-6-chloropyrimidine is 1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Butyl-6-chloropyrimidine were not found, pyrimidines in general are involved in a variety of chemical reactions. For instance, pyrimidines can undergo oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . They can also participate in a ZnCl2-catalyzed three-component coupling reaction .


Physical And Chemical Properties Analysis

4-Butyl-6-chloropyrimidine is a liquid at room temperature . It has a molecular weight of 170.64 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

1. Material Science and Nanotechnology

4-Butyl-6-chloropyrimidine derivatives have been utilized in material science, particularly in the synthesis of nanocrystalline particles. For example, n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM) has been synthesized and used to create nanoparticles via the water/oil microemulsion technique. These nanoparticles, with sizes ranging from 15 nm to 65 nm, have been characterized using various spectroscopic methods and have shown stability up to 280°C (Vyas et al., 2011).

2. Spectroscopy and Thermal Analysis

In the realm of spectroscopy and thermal analysis, pyrimidine derivatives like n-butyl THPM have been grown as crystals and studied extensively. These studies include powder XRD, FT–IR, SEM, TG–DTA–DSC, 1H-NMR, and dielectric studies. Notably, these crystals remained stable up to 150°C before starting to decompose, with broad exothermic peaks observed at higher temperatures, indicating complete decomposition into the gaseous phase and reaction within the products (Vyas et al., 2013).

3. Nonlinear Optics (NLO)

Pyrimidine derivatives have also found significance in the field of nonlinear optics. A study focused on thiopyrimidine derivatives has demonstrated their potential in the NLO domain. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze various parameters of these molecules, revealing considerable NLO character, especially recommending certain derivatives for optoelectronic-associated high-tech applications (Hussain et al., 2020).

4. Electrochemical Synthesis

In the domain of electrochemical synthesis, 4-Butyl-6-chloropyrimidine and its derivatives have been utilized to create novel compounds. For instance, an electrochemical synthesis method has been used to prepare a range of novel 4-amino-6-arylpyrimidines by reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides. This method employs a sacrificial iron anode in conjunction with a nickel(II) catalyst, allowing the formation of coupling products in moderate to high yields (Sengmany et al., 2011).

Safety And Hazards

The safety information for 4-Butyl-6-chloropyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Butyl-6-chloropyrimidine were not found in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-butyl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWMFWYHDFCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-6-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org
MA Biamonte, J Shi, K Hong, DC Hurst… - Journal of medicinal …, 2006 - ACS Publications
Orally active Hsp90 inhibitors are of interest as potential chemotherapeutic agents. Recently, fully synthetic 8-benzyladenines and 8-sulfanyladenines such as 4 were disclosed as …
Number of citations: 106 pubs.acs.org

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